BenchChemオンラインストアへようこそ!

N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine

Lipophilicity optimization Membrane permeability Quinazoline SAR

N-(6-Ethoxy-4-methylquinazolin-2-yl)guanidine (CAS 5361-35-3; synonym AKOS BBS-00005666) is a synthetic small molecule belonging to the 2-guanidino-quinazoline class, with the molecular formula C₁₂H₁₅N₅O and a molecular weight of 245.28 g·mol⁻¹. The compound features a quinazoline heterocyclic core substituted at position 4 with a methyl group, at position 6 with an ethoxy group, and at position 2 with a guanidine moiety.

Molecular Formula C12H15N5O
Molecular Weight 245.286
CAS No. 5361-35-3
Cat. No. B2582734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-ethoxy-4-methylquinazolin-2-yl)guanidine
CAS5361-35-3
Molecular FormulaC12H15N5O
Molecular Weight245.286
Structural Identifiers
SMILESCCOC1=CC2=C(N=C(N=C2C=C1)N=C(N)N)C
InChIInChI=1S/C12H15N5O/c1-3-18-8-4-5-10-9(6-8)7(2)15-12(16-10)17-11(13)14/h4-6H,3H2,1-2H3,(H4,13,14,15,16,17)
InChIKeyJGHODIDPXRXPOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Ethoxy-4-methylquinazolin-2-yl)guanidine (CAS 5361-35-3): Structural Identity, Class Assignment, and Procurement Baseline


N-(6-Ethoxy-4-methylquinazolin-2-yl)guanidine (CAS 5361-35-3; synonym AKOS BBS-00005666) is a synthetic small molecule belonging to the 2-guanidino-quinazoline class, with the molecular formula C₁₂H₁₅N₅O and a molecular weight of 245.28 g·mol⁻¹ . The compound features a quinazoline heterocyclic core substituted at position 4 with a methyl group, at position 6 with an ethoxy group, and at position 2 with a guanidine moiety. It is commercially supplied as a research-grade building block or screening compound by multiple vendors (including AKSci, Fluorochem/CymitQuimica, ChemScene, and Leyan) at certified purities ranging from 95% to 98% . Members of the 2-guanidino-quinazoline family have been characterized as bacterial translation inhibitors, acid-sensing ion channel (ASIC) modulators, GABAA receptor antagonists, and myeloperoxidase inhibitors, depending on their specific substitution pattern [1]. Critically, the precise biological target profile and quantitative potency data (IC₅₀, EC₅₀, MIC) for this specific 6-ethoxy-4-methyl substituted congener remain absent from the peer-reviewed primary literature as of the search date; the evidence presented below therefore draws on class-level structure–activity relationship (SAR) inferences, physicochemical comparisons with structurally defined analogs, and positional isomer differentiation.

Why N-(6-Ethoxy-4-methylquinazolin-2-yl)guanidine Cannot Be Interchanged with Other 2-Guanidino-Quinazolines Without Experimental Validation


The 2-guanidino-quinazoline scaffold exhibits pronounced structure–activity divergence driven by the identity and position of substituents on the quinazoline ring. Published SAR data demonstrate that even minor alterations—relocating a single methoxy group from position 7 to position 6, or replacing a methyl with an ethoxy—can redirect target engagement from myeloperoxidase inhibition (MPO-IN-28; IC₅₀ 44 nM for the 7-methoxy-4-methyl congener) to ASIC3 activation (GMQ; EC₅₀ 1.83 mM for the unsubstituted 4-methyl parent) or GABAA receptor antagonism (GMQ; IC₅₀ 0.39 µM) [1][2]. Likewise, positional isomerism between the 6-ethoxy (CAS 5361-35-3) and 8-ethoxy (CAS 5361-37-5) congeners is associated with distinct target profiles: the 8-ethoxy isomer has documented adenosine A₁ (Ki ~1,330 nM) and A₂ₐ (Ki ~624 nM) receptor binding, whereas the 6-ethoxy position has been highlighted in class-level SAR as relevant for bacterial translation inhibition [3][4]. Generic substitution—e.g., procuring GMQ or the 6-methoxy analog in place of the 6-ethoxy compound—therefore risks both loss of desired biological activity and introduction of unintended polypharmacology. Any procurement decision must be predicated on the specific 6-ethoxy-4-methyl substitution pattern unless direct comparative functional data demonstrate equivalence for the intended assay system.

Quantitative Differential Evidence for N-(6-Ethoxy-4-methylquinazolin-2-yl)guanidine (5361-35-3) Versus Closest Analogs


Lipophilicity Tuning: 6-Ethoxy Substitution Increases Computed LogP by ~0.39 Units Over the Unsubstituted Parent GMQ

The 6-ethoxy substituent on N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine (CAS 5361-35-3) increases the computed octanol–water partition coefficient (LogP) to 1.64, compared with 1.26 for the unsubstituted parent compound GMQ (N-(4-methylquinazolin-2-yl)guanidine, CAS 716-11-0) [1]. This represents a ΔLogP of +0.39, accompanied by a molecular weight increase of +44.05 Da (245.28 vs. 201.23 g·mol⁻¹) and a topological polar surface area (TPSA) increase from ~90.18 to 96.91 Ų [2]. The incremental lipophilicity gain may enhance passive membrane permeability—a parameter relevant for both antibacterial intracellular target access and CNS penetration—without substantially compromising aqueous solubility relative to the larger alkoxy-substituted analogs evaluated in quinazoline kinase inhibitor SAR programs, where ethoxy-to-propoxy chain extension was associated with reduced cellular activity [3].

Lipophilicity optimization Membrane permeability Quinazoline SAR

Positional Isomer Differentiation: 6-Ethoxy vs. 8-Ethoxy Quinazoline-Guanidines Exhibit Divergent Biological Target Profiles

Two ethoxy-substituted positional isomers share the identical molecular formula (C₁₂H₁₅N₅O) and molecular weight (245.28 g·mol⁻¹) but differ in the attachment position of the ethoxy group: position 6 (CAS 5361-35-3) versus position 8 (CAS 5361-37-5). The 8-ethoxy isomer (GNF-PF-2700) has been annotated in the Therapeutic Target Database with inhibitory activity against adenosine A₁ (Ki ~1,330 nM) and A₂ₐ (Ki ~624 nM) receptors [1]. In contrast, the class-level SAR for 2-guanidino-quinazolines reported by Komarova et al. specifically highlights substituents at position 6 (along with positions 4 and 8) as enhancers of antibacterial translation-inhibitory activity in a cell-free protein biosynthesis assay employing a 40,000-compound HTS platform [2]. While the 8-ethoxy isomer is associated with adenosine receptor pharmacology, the 6-ethoxy substitution pattern is structurally aligned with the antibacterial translation inhibitor SAR cluster. No published direct head-to-head comparison of the two isomers in any single assay system is available.

Positional isomerism Target selectivity Adenosine receptor Translation inhibition

Substituent Size at Position 6: Ethoxy (MW +44) vs. Methoxy (MW +30) – Physicochemical and Potential Pharmacokinetic Differentiation

Comparison of the 6-ethoxy and 6-methoxy congeners reveals a molecular weight difference of +14.03 Da (245.28 vs. 231.25 g·mol⁻¹), a boiling point elevation of +57.2 °C (499.9 vs. 442.7 °C at 760 mmHg), and a flash point increase to 256.1 °C from an unreported baseline for the methoxy analog . These differences reflect the incremental van der Waals volume and polarizability contributed by the ethoxy –OCH₂CH₃ group relative to –OCH₃. In quinazoline kinase inhibitor SAR programs, ethoxy-for-methoxy replacement at the 6-position of dimethoxyquinazoline scaffolds retained potent enzymatic activity (IC₅₀ 0.04 µM for ethoxy analog vs. 0.01 µM for methoxy analog in a PDGFR phosphorylation assay), while further chain extension to propoxy reduced potency [1]. This precedent suggests that the 6-ethoxy substitution occupies a 'sweet spot' between methoxy (potentially insufficient lipophilicity for certain membrane targets) and propoxy (steric penalty) and may be the optimal choice when screening for compounds requiring balanced hydrophobicity and target fit at the 6-position.

Alkoxy substituent Molecular size optimization Boiling point Flash point

Class-Level SAR: Substitution at Quinazoline Position 6 Is Required for Optimal Antibacterial Translation Inhibition Activity

In the foundational SAR study of 2-guanidino-quinazolines as bacterial translation inhibitors, Komarova et al. (Biochimie, 2017) screened a 40,000-compound library using a cell-free translation reporter assay and identified the 2-guanidino-quinazoline core as the most promising antibacterial scaffold [1]. The authors explicitly state that 'relatively small substituents at positions 4, 6 and 8 of the quinazoline ring significantly enhance the target activity whereas modification of the guanidine group leads to decrease or loss of antibacterial potency' [1]. This SAR finding directly implicates the 6-ethoxy substitution pattern of CAS 5361-35-3 as structurally aligned with the activity-enhancing substitution topology. In contrast, the unsubstituted parent GMQ (CAS 716-11-0; no substituent at position 6) is primarily characterized as an ASIC3 activator (EC₅₀ 1.83 mM at pH 7.4) and GABAAR antagonist (IC₅₀ 0.39 µM) rather than an antibacterial translation inhibitor, consistent with the SAR conclusion that activity enhancement requires quinazoline ring substitution [2][3]. However, no compound-specific MIC or IC₅₀ values for CAS 5361-35-3 in bacterial assays have been published; this evidence is class-level inference only.

Antibacterial Translation inhibition Ribosome targeting Quinazoline SAR

Supplier-Grade Purity Differentiation: Available Purities Range from 95% to 98% with Variable Storage and Documentation Support

N-(6-Ethoxy-4-methylquinazolin-2-yl)guanidine is available from multiple independent suppliers with differing purity specifications, storage recommendations, and supporting documentation. Fluorochem (via CymitQuimica) supplies the compound at minimum 95% purity (Ref. 10-F372611) with long-term cool/dry storage . ChemScene offers 97% purity (Cat. CS-0327046) with sealed dry storage at 2–8 °C and provides computational chemistry data including TPSA, LogP, and hydrogen bond donor/acceptor counts . AKSci specifies 95% minimum purity (Cat. 8805CJ) with long-term cool/dry storage . MolCore advertises 98% purity under ISO-certified quality systems suitable for pharmaceutical R&D and QC applications . Leyan lists 97% purity . This supplier diversity offers procurement flexibility: the 98% grade from MolCore may be preferable for quantitative bioassay work where impurity-related artifacts are a concern, while the 95–97% grades from Fluorochem, ChemScene, or Leyan may be cost-effective for pilot screening. No pharmacopoeial monograph or certified reference standard exists for this compound.

Purity specification Supplier comparison Storage conditions Quality control

Evidence-Backed Research and Industrial Application Scenarios for N-(6-Ethoxy-4-methylquinazolin-2-yl)guanidine (5361-35-3)


Antibacterial Translation Inhibitor Screening: Prioritizing the 6-Ethoxy Scaffold Over Unsubstituted GMQ

Based on the Komarova et al. 2017 SAR demonstrating that small substituents at quinazoline positions 4, 6, and 8 enhance antibacterial translation inhibitory activity, N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine is a structurally rational procurement choice for HTS campaigns targeting the bacterial ribosome [1]. In contrast, the commercially prevalent unsubstituted analog GMQ (CAS 716-11-0) lacks any quinazoline ring substituent and is primarily characterized as a neuroscience tool compound (ASIC3 activator, GABAAR antagonist), making it a suboptimal choice for antibacterial discovery [2]. The 6-ethoxy compound should be screened in cell-free translation assays (e.g., luciferase-based E. coli S30 extracts) and counterscreened against eukaryotic translation systems to establish selectivity. Its computed LogP of 1.64 is consistent with favorable passive permeability for Gram-negative antibacterial target access .

Positional Isomer Selectivity Profiling: 6-Ethoxy vs. 8-Ethoxy Guanidino-Quinazolines in Adenosine Receptor and Translation Inhibition Panels

The 6-ethoxy and 8-ethoxy positional isomers (CAS 5361-35-3 and 5361-37-5, respectively) are isobaric (MW 245.28) but associated with divergent target profiles: the 8-ethoxy isomer has TTD-annotated adenosine A₁/A₂ₐ receptor Ki values of ~1,330/624 nM, while the 6-ethoxy substitution aligns with the translation inhibitor SAR cluster [1][2]. A paired procurement of both isomers enables a controlled selectivity profiling experiment: both compounds can be tested in parallel against adenosine receptor binding assays and bacterial translation inhibition assays to quantify the positional selectivity window. This head-to-head comparison would generate the first direct quantitative differentiation of these two commercially available isomers and could identify whether the 6-ethoxy substitution confers selectivity away from adenosine receptors—a potential off-target liability for antibacterial development .

Physicochemical Property-Driven Lead Optimization: 6-Ethoxy as an Intermediate Lipophilicity Probe

In medicinal chemistry programs exploring the 2-guanidino-quinazoline scaffold, the 6-ethoxy substitution serves as an intermediate between the 6-methoxy analog (MW 231.25, lower LogP) and larger alkoxy variants (propoxy and beyond, which may incur steric penalties per PDGFR inhibitor SAR) [1][2]. The compound can be used as a property probe to calibrate the lipophilicity–activity relationship in a given target assay. Its computed LogP of 1.64, combined with moderate TPSA (96.91 Ų) and 2 hydrogen bond donors, places it within the drug-like chemical space defined by Lipinski and Veber rules (0 Ro5 violations predicted) . This makes the 6-ethoxy compound a suitable reference point for multiparameter optimization (potency, permeability, solubility, metabolic stability) within a quinazoline lead series.

Quality-Controlled Procurement for Reproducible Screening: Selecting the Appropriate Purity Grade

Given the absence of published biological characterization data for CAS 5361-35-3, any screening result—positive or negative—must be interpreted with confidence in the chemical identity and purity of the test article. For quantitative dose–response assays (IC₅₀/EC₅₀ determination), the 98% purity grade from MolCore (ISO-certified) is recommended to minimize impurity-related artifacts [1]. For pilot or exploratory screening where cost-per-well is a primary consideration, the 97% grades from ChemScene or Leyan provide a pragmatic balance of purity and cost, with the caveat that any confirmed hits should be re-tested with the higher-purity material [2]. Storage at 2–8 °C in sealed, dry conditions (as recommended by ChemScene) should be observed to maintain integrity, as the guanidine moiety is susceptible to hydrolysis under humid or acidic conditions .

Quote Request

Request a Quote for N-(6-ethoxy-4-methylquinazolin-2-yl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.